
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Overview
Description
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a carboxylic acid ester group, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the esterification of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid or alcohol. This interaction can modulate various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid methyl ester
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid ethyl ester
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid isopropyl ester
Uniqueness
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to other esters with smaller alkyl groups.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h7-10,14H,5-6,11H2,1-4H3 |
InChI Key |
BHCCYSKURJPWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate](/img/structure/B8376057.png)

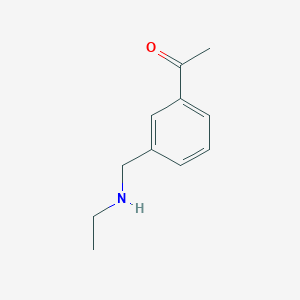
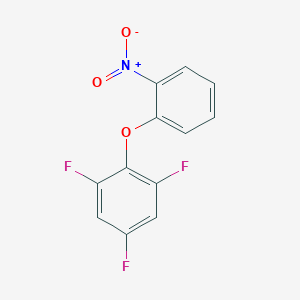
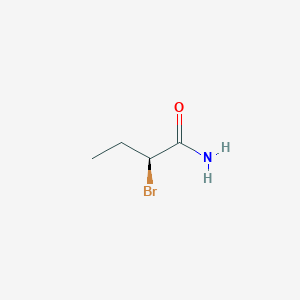
![3-Nitroso[1,3]thiazinane-4-carboxylic acid](/img/structure/B8376095.png)
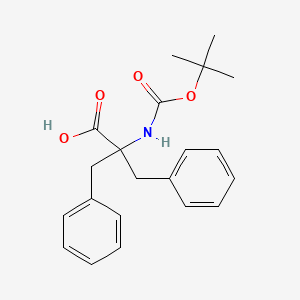
![5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8376108.png)
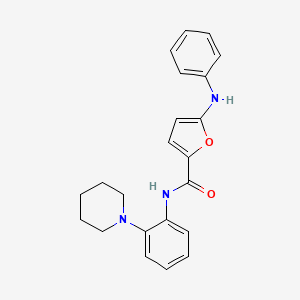
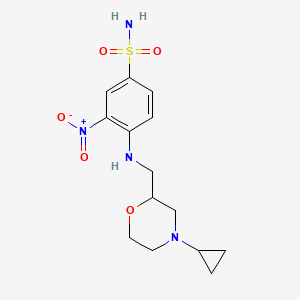
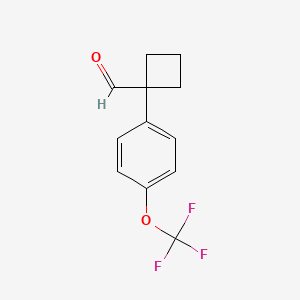
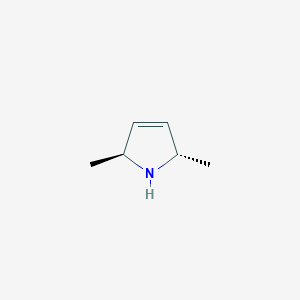
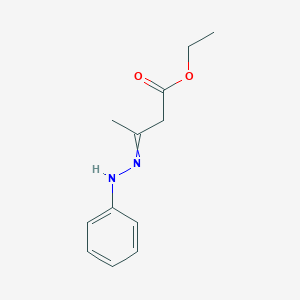
![6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B8376157.png)
